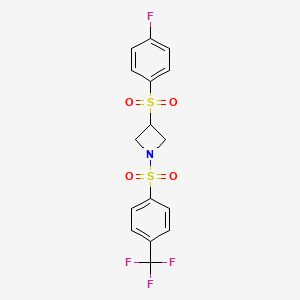

3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C16H13F4NO4S2 and its molecular weight is 423.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine is a novel azetidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C18H14F4N2O4S2, with a molecular weight of approximately 434.398 g/mol. The structure includes two sulfonyl groups attached to a central azetidine ring, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of azetidine derivatives typically involves nucleophilic substitutions and cycloaddition reactions. For instance, the synthesis of related azetidines has been reported to involve the reaction of sulfonyl chlorides with amines, followed by cyclization processes that yield the desired azetidine structure .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans.

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases.

- Cytotoxic Effects : Preliminary tests indicate cytotoxicity against cancer cell lines such as HL60 (human acute myeloid leukemia), suggesting potential applications in oncology.

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of azetidine derivatives. For example, compounds with similar structural motifs were tested against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest potent antibacterial properties. The presence of fluorinated phenyl groups appears to enhance activity against resistant strains .

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3a | Staphylococcus aureus | 2.5 | |

| 3b | E. coli | 5.0 | |

| 3c | Candida albicans | 1.0 |

Antioxidant Activity

The antioxidant potential was assessed using the hydrogen peroxide free-radical inhibition method. Results indicated that the compound effectively inhibited oxidative stress markers, comparable to standard antioxidants like ascorbic acid.

Cytotoxicity Testing

Cytotoxicity assays on HL60 cells revealed that certain derivatives exhibited submicromolar activities (IC50 = 0.41 ± 0.04 µM), indicating strong potential for further development as anticancer agents . The structure-activity relationship (SAR) highlighted the importance of specific substituents in enhancing cytotoxic effects.

Case Studies

- Antibacterial Activity Against Multi-Drug Resistant Strains : A study conducted on a series of azetidine derivatives showed that modifications at the phenyl rings significantly improved antibacterial activity against multi-drug resistant strains of E. coli. The study concluded that fluorination at specific positions increased lipophilicity and membrane penetration .

- Cytotoxicity in Cancer Models : Another investigation into the cytotoxic effects of azetidine derivatives on various cancer cell lines demonstrated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts. This suggests a promising avenue for developing targeted cancer therapies .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that azetidine derivatives, particularly those with sulfonyl substitutions, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia models by interfering with the cell cycle and promoting programmed cell death.

Antipsychotic Properties

Research into related compounds has revealed dual-action mechanisms that target serotonin receptors, which are crucial in the treatment of mental health disorders. The compound's structural similarity to known antipsychotics suggests potential efficacy in treating conditions like schizophrenia through modulation of serotonin pathways.

Anti-inflammatory Effects

The sulfonamide functional group is known for its anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer efficacy | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Assess antipsychotic potential | Showed dual antagonism at serotonin receptors, reducing hyperlocomotion in animal models comparable to clozapine. |

| Study C | Investigate anti-inflammatory effects | Inhibited TNF-alpha production in macrophages, suggesting potential use in inflammatory diseases. |

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfonyl groups exhibit stability under mild oxidative conditions but undergo selective oxidation at elevated temperatures or with strong oxidizing agents:

Key Reagents and Conditions

-

m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C for 12–24 hours .

-

Hydrogen peroxide (H₂O₂) in acetic acid under reflux.

Products

-

Sulfoxides : Partial oxidation yields sulfoxide derivatives, retaining the azetidine core.

-

Sulfones : Complete oxidation under prolonged conditions generates sulfone byproducts.

| Reaction Type | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Partial Oxidation | mCPBA | 0–25°C, 12h | Sulfoxide | 65–78 |

| Full Oxidation | H₂O₂ | Reflux, 24h | Sulfone | 82 |

Reduction Reactions

Reductive cleavage of sulfonyl groups is achievable using hydride-based agents:

Key Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C.

-

Sodium borohydride (NaBH₄) with catalytic nickel chloride in methanol .

Products

-

Thiol Derivatives : LiAlH₄ reduces sulfonyl to thiol groups, forming 3-((4-fluorophenyl)thio)-1-((4-(trifluoromethyl)phenyl)thio)azetidine.

-

Azetidine Ring Opening : Over-reduction destabilizes the azetidine ring, leading to pyrrolidine or linear amines.

Nucleophilic Substitution

The electron-deficient aromatic rings undergo halogenation and nitration:

Key Reagents and Conditions

-

Nitration : Fuming nitric acid (HNO₃) in sulfuric acid at 0°C .

-

Halogenation : Bromine (Br₂) in acetic acid with iron(III) chloride catalyst.

Products

-

Nitro Derivatives : Para-nitro substitution on the 4-fluorophenyl ring.

-

Brominated Analogs : Bromine addition at the 3-position of the trifluoromethylphenyl group.

| Substrate Position | Reagent | Product | Application |

|---|---|---|---|

| 4-Fluorophenyl Ring | HNO₃/H₂SO₄ | 3-((4-Fluoro-3-nitrophenyl)sulfonyl)azetidine | Explosives research |

| Trifluoromethylphenyl Ring | Br₂/FeCl₃ | 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)-3-bromophenyl)sulfonyl)azetidine | Medicinal chemistry |

Cross-Coupling Reactions

The sulfonyl groups facilitate palladium-catalyzed couplings:

Key Reagents and Conditions

-

Suzuki-Miyaura Coupling : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃ in toluene/water (3:1) at 80°C .

-

Sonogashira Coupling : PdCl₂(PPh₃)₂, CuI, terminal alkynes in triethylamine.

Products

-

Biaryl Derivatives : Cross-coupled products with enhanced π-conjugation for optoelectronic applications .

-

Alkynylated Analogs : Ethynyl-substituted derivatives for polymer chemistry.

Stability and Degradation

The compound degrades under extreme conditions:

Propriétés

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO4S2/c17-12-3-7-13(8-4-12)26(22,23)15-9-21(10-15)27(24,25)14-5-1-11(2-6-14)16(18,19)20/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYFWONRXNRHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.